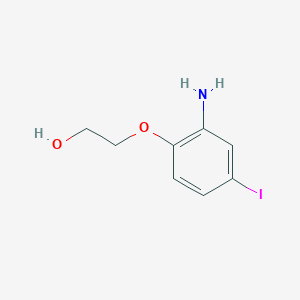
2-(2-Amino-4-iodophenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-iodophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H10INO2 and a molecular weight of 279.08 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a phenoxyethanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-iodophenoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodophenol and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: 2-iodophenol is reacted with ethylene oxide in the presence of the base to form 2-(2-iodophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4-iodophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in deiodinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents are employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-iodophenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-iodophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Iodophenoxy)ethanol: Similar structure but lacks the amino group.
2-(2-Amino-4-bromophenoxy)ethan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-(2-Amino-4-chlorophenoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine
Uniqueness
2-(2-Amino-4-iodophenoxy)ethan-1-ol is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its utility in radiolabeling and imaging studies, while the amino group allows for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C8H10INO2 |
|---|---|
Molekulargewicht |
279.07 g/mol |
IUPAC-Name |
2-(2-amino-4-iodophenoxy)ethanol |
InChI |
InChI=1S/C8H10INO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI-Schlüssel |
HQPUHDKQCGOPHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
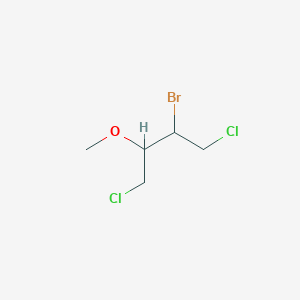

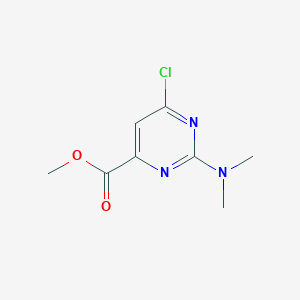
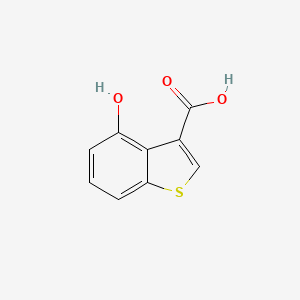
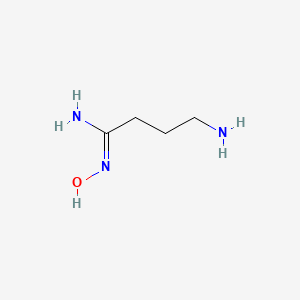
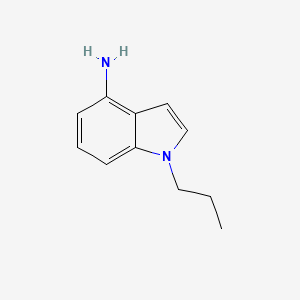
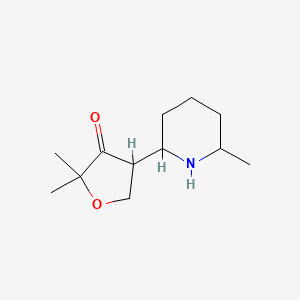
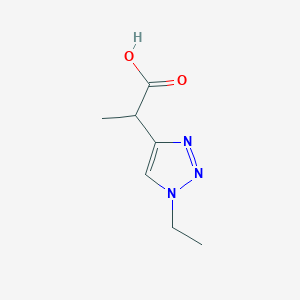
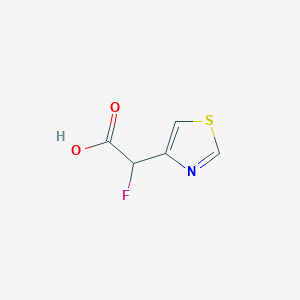
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
